molecular formula C12H13F3O2 B8080747 6-(2,3,4-Trifluorophenoxy)hexan-2-one

6-(2,3,4-Trifluorophenoxy)hexan-2-one

Cat. No.: B8080747
M. Wt: 246.22 g/mol
InChI Key: ODTJLHADEOOBTH-UHFFFAOYSA-N
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Description

6-(2,3,4-Trifluorophenoxy)hexan-2-one is a fluorinated organic compound featuring a hexan-2-one backbone substituted at the 6-position with a 2,3,4-trifluorophenoxy group. The molecule combines a ketone functional group with an electron-withdrawing trifluorinated aromatic ether, conferring unique physicochemical properties.

Properties

IUPAC Name

6-(2,3,4-trifluorophenoxy)hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-8(16)4-2-3-7-17-10-6-5-9(13)11(14)12(10)15/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTJLHADEOOBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCOC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCCCOC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 6-(2,3,4-Trifluorophenoxy)hexan-2-one would likely involve large-scale chemical synthesis processes. These processes would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include batch processing, continuous flow synthesis, and the use of automated reactors to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(2,3,4-Trifluorophenoxy)hexan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol, and water.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

6-(2,3,4-Trifluorophenoxy)hexan-2-one has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-(2,3,4-Trifluorophenoxy)hexan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. Generally, it may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

6-(3,4,5-Trifluorophenoxy)hexan-2-one

  • Key Differences: The trifluorophenoxy group is substituted at the 3,4,5-positions instead of 2,3,4.
  • Applications : Similar utility as a fluorinated intermediate, but positional isomerism may influence binding affinity in biological targets due to altered electronic effects.

Functional Group Variants

6-(2,3,4-Trifluorophenoxy)hexanenitrile

  • Structure : Replaces the ketone with a nitrile group.
  • Reactivity : The nitrile group enables distinct transformations, such as hydrolysis to carboxylic acids or reduction to amines, broadening synthetic applications. However, the absence of a ketone limits participation in Claisen-Schmidt or aldol condensations .
  • Polarity : Increased polarity compared to the ketone analogue may affect membrane permeability in biological systems.

2-(2,3,4-Trifluorophenoxy)acetic Acid

  • Structure : Shorter chain (acetic acid backbone) with a carboxylic acid terminus.
  • Physicochemical Properties : Higher water solubility due to the ionizable acid group, making it suitable for aqueous-phase reactions or drug formulations. The shorter chain reduces lipophilicity (lower logP) compared to hexan-2-one derivatives .

Substituent Variations

GK174 (6-(Biphenyl-4-yl)-1,1,1-trifluorohexan-2-one)

  • Structure : Features a biphenyl-4-yl group and a trifluoromethyl ketone.
  • Biological Activity : Demonstrates potent inhibition of GIVA cPLA2 (IC₅₀ = 0.0001) but weaker activity against GVIA iPLA2, highlighting how bulky aromatic substituents enhance selectivity for specific phospholipase isoforms .

GK177 (1,1,1-Trifluoro-6-(4-methoxyphenyl)hexan-2-one)

  • Structure : Substituted with a para-methoxyphenyl group.
  • Activity : Exhibits superior selectivity for GVIA iPLA2 over other phospholipases due to the electron-donating methoxy group, which modulates electronic interactions with enzyme active sites .

Physicochemical and Reactivity Comparison

Compound Functional Group Key Structural Features Reactivity Insights Biological Relevance (if reported)
6-(2,3,4-Trifluorophenoxy)hexan-2-one Ketone Ortho-dense fluorine substitution Participates in Claisen-Schmidt condensations; ketone redox-active Potential intermediate for fluorinated APIs
6-(3,4,5-Trifluorophenoxy)hexan-2-one Ketone Meta/para fluorine substitution Lower steric hindrance may favor nucleophilic additions Unreported bioactivity
6-(2,3,4-Trifluorophenoxy)hexanenitrile Nitrile Polar nitrile terminus Hydrolyzes to carboxylic acids; forms amines via reduction Synthetic intermediate
GK174 Trifluoromethyl ketone Biphenyl substituent High lipophilicity enhances membrane penetration Potent cPLA2 inhibitor (IC₅₀ = 0.0001)
GK177 Trifluoromethyl ketone Para-methoxy phenyl substituent Electron-donating group improves enzyme selectivity Selective iPLA2 inhibitor

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